molecular formula C30H28F3N5O4S B2516534 ethyl 4-(2-((4-(2,3-dimethylphenyl)-5-((2-(trifluoromethyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 394663-40-2

ethyl 4-(2-((4-(2,3-dimethylphenyl)-5-((2-(trifluoromethyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No. B2516534
CAS RN: 394663-40-2
M. Wt: 611.64
InChI Key: RVQFQGILMOWCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the development of specific conditions to protect sensitive systems. In the case of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate and its potential metabolites, stereospecific oxidizing agents such as SeO2, Clorox bleach, activated MnO2, and NaClO2 were utilized. These agents, along with resorcinol as a chlorine scavenger, were crucial in the synthesis of various metabolites, including ethyl 3-[3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl]crotonate and others .

Molecular Structure Analysis

The molecular structure and stability of organic compounds can be assessed through spectroscopic methods and theoretical calculations. For ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, FT-IR and FT-Raman spectroscopy were employed. The stability of the molecule was attributed to hyperconjugative interactions and charge delocalization, as revealed by natural bond orbital analysis. The molecular electrostatic potential map indicated potential sites for nucleophilic attack, which is valuable information for understanding the reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of a molecule can be inferred from its molecular structure, particularly the regions of high electron density that may serve as sites for nucleophilic attack. For the compound , the sulphur atoms and the N3 atom of the triazole ring were identified as such regions. Additionally, the compound's interaction with pyrrole inhibitor was studied through molecular docking, suggesting potential inhibitory activity with a binding affinity value of -9.5 kcal/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the nonlinear optical properties of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate were predicted to be much greater than that of urea, which could have implications for its applications in materials science. The molecular docking studies further imply that the compound's chemical properties may make it suitable as an inhibitor against certain enzymes .

In another study, the X-ray crystal structure of a related compound, 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined, and its structure was compared with aromatic analogs. The crystallographic analysis revealed various intermolecular interactions, such as hydrogen bonding and π-π interactions, which are significant for understanding the compound's behavior in the solid state .

properties

IUPAC Name

ethyl 4-[[2-[[4-(2,3-dimethylphenyl)-5-[[[2-(trifluoromethyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F3N5O4S/c1-4-42-28(41)20-12-14-21(15-13-20)35-26(39)17-43-29-37-36-25(38(29)24-11-7-8-18(2)19(24)3)16-34-27(40)22-9-5-6-10-23(22)30(31,32)33/h5-15H,4,16-17H2,1-3H3,(H,34,40)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQFQGILMOWCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3C)C)CNC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.